1-Ethynyl-4-methyl-2-nitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-ethynyl-4-methyl-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-5-4-7(2)6-9(8)10(11)12/h1,4-6H,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPKYJUAXQGVAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Ethynyl-4-methyl-2-nitrobenzene: Structure, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 1-Ethynyl-4-methyl-2-nitrobenzene, a substituted aromatic alkyne with potential applications in medicinal chemistry and materials science. This document details its chemical structure, identification, and key physicochemical properties. A detailed, plausible synthetic protocol based on the Sonogashira coupling reaction is provided, along with the necessary characterization data. Furthermore, the potential utility of this compound as a building block in drug discovery, particularly in the context of "click chemistry," is explored.

Chemical Structure and Identification

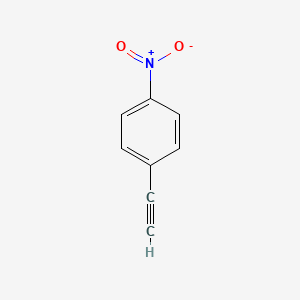

This compound is a small organic molecule featuring a benzene ring substituted with an ethynyl group, a methyl group, and a nitro group at positions 1, 4, and 2, respectively.

Chemical Structure Visualization:

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-methyl-2-nitrophenylacetylene | [1] |

| CAS Number | 875768-16-4 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| SMILES | CC1=CC(=C(C=C1)C#C)--INVALID-LINK--[O-] | N/A |

| InChI | InChI=1S/C9H7NO2/c1-6-3-4-8(5-9(6)10(11)12)2-7/h2,4-5H,3H3 | N/A |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These are primarily computed properties due to the limited availability of experimental data in public literature.

Table 2: Physicochemical Properties

| Property | Value | Source |

| Appearance | Expected to be a solid | N/A |

| XLogP3 | 2.4 | N/A |

| Hydrogen Bond Donor Count | 0 | N/A |

| Hydrogen Bond Acceptor Count | 2 | N/A |

| Rotatable Bond Count | 1 | N/A |

| Exact Mass | 161.047678 g/mol | N/A |

| Monoisotopic Mass | 161.047678 g/mol | N/A |

| Topological Polar Surface Area | 45.8 Ų | N/A |

| Heavy Atom Count | 12 | N/A |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved via a two-step process involving a Sonogashira coupling reaction followed by a deprotection step. A plausible synthetic workflow is outlined below.

Workflow for the Synthesis of this compound:

References

An In-depth Technical Guide to 4-methyl-2-nitrophenylacetylene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-methyl-2-nitrophenylacetylene, with the chemical formula C₉H₇NO₂, is an aromatic organic compound containing a tolyl, a nitro, and an acetylene functional group.[1] Its structure suggests potential applications as a building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. The presence of the nitro group, a known pharmacophore and toxicophore, indicates that this compound and its derivatives could exhibit a range of biological activities.[1] This guide provides a summary of the known properties, a plausible synthetic route, and representative characterization data for 4-methyl-2-nitrophenylacetylene.

Physicochemical Properties

While experimentally determined physical properties for 4-methyl-2-nitrophenylacetylene are not available, a summary of its computed properties and data for the closely related compound, 4-nitrophenylacetylene, are presented below for comparative purposes.

Table 1: Physicochemical Properties of 4-methyl-2-nitrophenylacetylene and a Related Analog

| Property | 4-methyl-2-nitrophenylacetylene (Computed) | 4-nitrophenylacetylene (Experimental) |

| Molecular Formula | C₉H₇NO₂ | C₈H₅NO₂ |

| Molecular Weight | 161.16 g/mol [1] | 147.13 g/mol |

| CAS Number | 875768-16-4[1] | 937-31-5 |

| Melting Point | Not available | 148-150 °C |

| Boiling Point | Not available | 246.6 °C at 760 mmHg |

| Topological Polar Surface Area | 45.8 Ų[1] | 45.8 Ų |

| XLogP3-AA | 2.4[1] | 2.1 |

| Hydrogen Bond Acceptor Count | 2[1] | 2 |

| Rotatable Bond Count | 1[1] | 1 |

Synthesis

A plausible and widely used method for the synthesis of aryl acetylenes is the Sonogashira coupling reaction. This reaction involves the palladium-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide. For the synthesis of 4-methyl-2-nitrophenylacetylene, a suitable starting material would be a halogenated 4-methyl-2-nitrobenzene derivative, such as 1-iodo-4-methyl-2-nitrobenzene, coupled with a source of acetylene.

Caption: Plausible synthetic workflow for 4-methyl-2-nitrophenylacetylene.

Representative Experimental Protocol: Sonogashira Coupling

The following is a general procedure for a Sonogashira coupling reaction that can be adapted for the synthesis of 4-methyl-2-nitrophenylacetylene. Note: This is a representative protocol and requires optimization for the specific substrates.

Materials:

-

1-Iodo-4-methyl-2-nitrobenzene

-

Ethynyltrimethylsilane

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Tetrabutylammonium fluoride (TBAF) solution (for deprotection)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1-iodo-4-methyl-2-nitrobenzene (1 equivalent), Pd(PPh₃)₂Cl₂ (e.g., 2 mol%), and CuI (e.g., 4 mol%).

-

Add anhydrous THF and triethylamine (e.g., 2 equivalents).

-

To the stirred solution, add ethynyltrimethylsilane (e.g., 1.2 equivalents) dropwise at room temperature.

-

The reaction mixture is stirred at room temperature or gently heated (e.g., 50-60 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated aqueous ammonium chloride solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is then dissolved in THF, and a solution of TBAF (1 M in THF, e.g., 1.2 equivalents) is added to remove the trimethylsilyl protecting group. The reaction is stirred at room temperature and monitored by TLC.

-

After deprotection is complete, the reaction mixture is quenched with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated.

-

The final product, 4-methyl-2-nitrophenylacetylene, is purified by column chromatography on silica gel.

Spectroscopic Characterization (Representative)

As no experimental spectra for 4-methyl-2-nitrophenylacetylene are publicly available, the following tables provide predicted and representative spectroscopic data based on the chemical structure and data from analogous compounds.

Table 2: Representative ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.8 - 8.0 | d | 1H | Aromatic H (adjacent to NO₂) |

| ~ 7.3 - 7.5 | m | 2H | Aromatic H |

| ~ 3.1 - 3.3 | s | 1H | Acetylenic H |

| ~ 2.4 - 2.6 | s | 3H | Methyl H |

Table 3: Representative ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 149 - 151 | Aromatic C-NO₂ |

| ~ 140 - 142 | Aromatic C-CH₃ |

| ~ 133 - 135 | Aromatic CH |

| ~ 128 - 130 | Aromatic CH |

| ~ 124 - 126 | Aromatic CH |

| ~ 121 - 123 | Aromatic C-C≡CH |

| ~ 82 - 84 | Acetylenic C-H |

| ~ 79 - 81 | Acetylenic C-Ar |

| ~ 20 - 22 | Methyl C |

Table 4: Representative IR Data

| Wavenumber (cm⁻¹) | Assignment |

| ~ 3300 | ≡C-H stretch |

| ~ 2100 | C≡C stretch (weak) |

| ~ 1520, 1340 | N-O asymmetric and symmetric stretch (NO₂) |

| ~ 3100-3000 | Aromatic C-H stretch |

| ~ 1600, 1450 | Aromatic C=C stretch |

Table 5: Representative Mass Spectrometry Data

| m/z | Assignment |

| 161 | [M]⁺ (Molecular ion) |

| 144 | [M - OH]⁺ |

| 131 | [M - NO]⁺ |

| 115 | [M - NO₂]⁺ |

Biological and Pharmacological Potential

While no specific biological or pharmacological studies on 4-methyl-2-nitrophenylacetylene have been reported, the presence of the nitroaromatic moiety suggests potential for a range of biological activities. Nitro-containing compounds are known to exhibit antimicrobial, anticancer, and antiparasitic properties. The mechanism of action often involves the bioreduction of the nitro group to generate reactive nitrogen species that can induce cellular damage in target organisms.

Caption: Hypothesized mechanism of biological activity for nitroaromatic compounds.

Further research is required to elucidate the specific biological targets and pharmacological profile of 4-methyl-2-nitrophenylacetylene and its derivatives. Its potential as a lead compound in drug discovery warrants investigation, particularly in the context of developing novel therapeutic agents.

Conclusion

4-methyl-2-nitrophenylacetylene is a molecule with significant potential for applications in organic synthesis and medicinal chemistry. While a comprehensive experimental profile of this compound is not yet available, this guide provides a foundational understanding of its properties and a framework for its synthesis and characterization based on established chemical principles. Further experimental investigation is necessary to fully realize the potential of this compound in drug development and materials science.

References

An In-depth Technical Guide to the Role of 1-Ethynyl-4-methyl-2-nitrobenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-ethynyl-4-methyl-2-nitrobenzene, a versatile building block in modern organic synthesis. The document details its synthesis, key chemical transformations, and its significant role as a precursor to valuable heterocyclic compounds, particularly substituted indoles. This guide is intended to serve as a practical resource for researchers in academia and industry, offering detailed experimental protocols, tabulated data, and visual representations of reaction pathways and workflows.

Introduction

This compound is a substituted aromatic compound featuring three key functional groups: a terminal alkyne, a methyl group, and a nitro group. This unique combination of functionalities makes it a highly valuable intermediate for the synthesis of complex organic molecules. The electron-withdrawing nature of the nitro group and the reactivity of the ethynyl moiety allow for a range of chemical transformations, making it a strategic starting material in the construction of diverse molecular architectures. Its primary application lies in the synthesis of 6-methyl-substituted indoles, a scaffold of significant interest in medicinal chemistry and drug discovery due to the wide array of biological activities exhibited by this class of compounds.[1][2]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for this compound is not extensively reported in publicly available literature, its properties can be predicted based on its structure and comparison with analogous compounds.

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| CAS Number | 875768-16-4[3] |

| Appearance | Expected to be a solid at room temperature. |

| Solubility | Likely soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| ¹H NMR (Predicted) | Peaks corresponding to the aromatic protons, the methyl protons, and the acetylenic proton. The chemical shifts will be influenced by the electron-withdrawing nitro group. |

| ¹³C NMR (Predicted) | Signals for the aromatic carbons, the methyl carbon, and the two acetylenic carbons. |

| IR Spectroscopy (Predicted) | Characteristic absorption bands for the C≡C-H stretch (around 3300 cm⁻¹), the C≡C stretch (around 2100 cm⁻¹), and the asymmetric and symmetric stretches of the nitro group (around 1530 and 1350 cm⁻¹). |

| Mass Spectrometry | A molecular ion peak (M⁺) at m/z = 161.05. |

Synthesis of this compound

The most direct and efficient method for the synthesis of this compound is the Sonogashira cross-coupling reaction.[4][5] This palladium-catalyzed reaction involves the coupling of a terminal alkyne with an aryl halide. In this case, a suitable precursor would be a halogenated derivative of 4-methyl-2-nitrotoluene, such as 2-bromo-5-methyl-1-nitrobenzene or 2-iodo-5-methyl-1-nitrobenzene, which is reacted with a protected or terminal alkyne like ethynyltrimethylsilane, followed by deprotection.

Step 1: Synthesis of 2-((Trimethylsilyl)ethynyl)-4-methyl-1-nitrobenzene

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromo-5-methyl-1-nitrobenzene (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq), and copper(I) iodide (CuI, 0.06 eq).

-

Add anhydrous triethylamine (Et₃N) as the solvent and base.

-

To this stirred suspension, add ethynyltrimethylsilane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60-70 °C and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the trimethylsilyl-protected product.

Step 2: Synthesis of this compound

-

Dissolve the trimethylsilyl-protected product (1.0 eq) in methanol (MeOH).

-

Add potassium carbonate (K₂CO₃, 2.0 eq) to the solution.

-

Stir the mixture at room temperature and monitor the deprotection by TLC.

-

Once the reaction is complete, remove the methanol under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the final product by column chromatography or recrystallization to obtain pure this compound.

| Reagent/Catalyst | Molar Ratio | Purpose |

| 2-Bromo-5-methyl-1-nitrobenzene | 1.0 | Aryl halide precursor |

| Ethynyltrimethylsilane | 1.2 | Alkyne source |

| Pd(PPh₃)₂Cl₂ | 0.03 | Palladium catalyst for cross-coupling |

| CuI | 0.06 | Co-catalyst for Sonogashira reaction |

| Triethylamine (Et₃N) | Solvent/Base | Base for the coupling reaction |

| Potassium Carbonate (K₂CO₃) | 2.0 | Base for deprotection |

| Methanol (MeOH) | Solvent | Solvent for deprotection |

Role in Organic Synthesis: Synthesis of 6-Methylindoles

A primary and highly valuable application of this compound is its use as a precursor for the synthesis of 6-methyl-substituted indoles. This transformation is typically achieved through a reductive cyclization process.

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water.

-

Add a reducing agent. Common and effective reducing systems for this transformation include iron powder in the presence of ammonium chloride, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[6][7]

-

Heat the reaction mixture to reflux and monitor its progress by TLC. The reaction involves both the reduction of the nitro group to an amine and the subsequent intramolecular cyclization.

-

Upon completion, cool the reaction mixture and filter to remove any solid reagents (e.g., iron powder or Pd/C).

-

Concentrate the filtrate to remove the solvent.

-

Extract the crude product into an organic solvent.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer and purify the resulting 6-methylindole by column chromatography or recrystallization.

| Reagent/Catalyst | Conditions | Notes |

| Fe / NH₄Cl | Ethanol/Water, Reflux | A cost-effective and common method for nitro group reduction. |

| H₂ / Pd/C | Ethanol or Ethyl Acetate, RT to 50 °C | A clean and efficient method, though requires a hydrogen source. |

| SnCl₂·2H₂O | Ethanol, Reflux | Another classical method for nitro group reduction. |

Significance in Drug Discovery and Medicinal Chemistry

The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs with a wide range of biological activities.[1][8] The 6-methylindole derivatives synthesized from this compound are of particular interest. The methyl group at the 6-position can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule.[9]

Potential Therapeutic Areas for 6-Methylindole Derivatives:

-

Anticancer Agents: Many indole derivatives exhibit potent anticancer activity by targeting various cellular pathways.[10]

-

Anti-inflammatory Agents: Indole-based compounds have been developed as inhibitors of enzymes like cyclooxygenase (COX), which are involved in inflammation.[11]

-

Antimicrobial and Antiviral Agents: The indole nucleus is a common feature in compounds with activity against bacteria, fungi, and viruses.[2]

-

Central Nervous System (CNS) Agents: The structural similarity of indole to neurotransmitters like serotonin has led to the development of indole-based drugs for neurological and psychiatric disorders.

The synthesis of a library of 6-methylindole derivatives from this compound allows for the exploration of structure-activity relationships (SAR) and the optimization of lead compounds in drug discovery programs.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward synthesis via Sonogashira coupling and its efficient conversion to 6-methylindoles through reductive cyclization make it a key intermediate for accessing a class of compounds with significant potential in medicinal chemistry. The methodologies outlined in this guide provide a solid foundation for researchers to utilize this compound in their synthetic endeavors, particularly in the development of novel therapeutic agents. Further exploration of the reactivity of this molecule may unveil new synthetic applications and lead to the discovery of novel bioactive compounds.

References

- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 2. ajchem-b.com [ajchem-b.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cross-Coupling of Alkynylsilanes - Gelest [technical.gelest.com]

- 6. Mild and efficient cyclization reaction of 2-ethynylaniline derivatives to indoles in aqueous medium [organic-chemistry.org]

- 7. 4-Methyl-2-nitroaniline synthesis - chemicalbook [chemicalbook.com]

- 8. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Magic Methyl and Its Tricks in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05972F [pubs.rsc.org]

- 11. Indole Derivatives as Cyclooxygenase Inhibitors: Synthesis, Biological Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Guide to the Synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the synthetic methodologies for 1-Ethynyl-4-methyl-2-nitrobenzene, a valuable building block in medicinal chemistry and materials science. This document details the prevalent synthetic routes, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound, also known as 4-methyl-2-nitrophenylacetylene, is an aromatic compound featuring a reactive ethynyl group and a nitro functionality. These groups provide versatile handles for further chemical transformations, making it a key intermediate in the synthesis of a variety of complex organic molecules, including pharmaceutical agents and functional materials. The primary and most effective method for its synthesis is the Sonogashira cross-coupling reaction.

Synthetic Pathways

The principal synthetic strategy for this compound involves a two-step sequence:

-

Halogenation of p-Nitrotoluene: The synthesis commences with the halogenation of p-nitrotoluene to introduce a suitable leaving group for the subsequent cross-coupling reaction. Both bromination and iodination are viable options, with the iodo-substituted precursor generally exhibiting higher reactivity in the Sonogashira coupling.

-

Sonogashira Coupling: The resulting 1-halo-4-methyl-2-nitrobenzene is then coupled with a protected or terminal acetylene source, most commonly trimethylsilylacetylene, in a palladium-catalyzed Sonogashira reaction.

-

Deprotection (if necessary): If a protected acetylene such as trimethylsilylacetylene is used, a final deprotection step is required to yield the terminal alkyne, this compound.

Caption: General synthetic workflow for this compound.

Experimental Protocols

Synthesis of Precursors: 1-Halo-4-methyl-2-nitrobenzene

The choice of halogen (bromine or iodine) on the aromatic ring influences the reactivity in the subsequent Sonogashira coupling, with iodides generally providing higher yields and faster reaction times.

1. Synthesis of 1-Bromo-4-methyl-2-nitrobenzene

A common method for the synthesis of 1-bromo-4-methyl-2-nitrobenzene involves the nitration of 3-bromotoluene.

-

Reaction: Nitration of 3-bromotoluene.

-

Reagents: 3-Bromotoluene, nitric acid, sulfuric acid.

-

Procedure: A detailed procedure by Moodie et al. (1976) is a standard reference for this transformation.[1] Typically, 3-bromotoluene is added slowly to a cooled mixture of concentrated nitric and sulfuric acids. The reaction is exothermic and requires careful temperature control to prevent over-nitration. After the addition is complete, the reaction mixture is stirred at a controlled temperature before being poured onto ice. The crude product is then isolated by filtration, washed, and purified by recrystallization or chromatography.

2. Synthesis of 1-Iodo-4-methyl-2-nitrobenzene

The iodo-analogue can be prepared from 4-methyl-2-nitroaniline via a Sandmeyer-type reaction.

-

Reaction: Diazotization of 4-methyl-2-nitroaniline followed by iodination.

-

Reagents: 4-methyl-2-nitroaniline, sodium nitrite, sulfuric acid, potassium iodide.

-

Procedure: 4-methyl-2-nitroaniline is dissolved in aqueous sulfuric acid and cooled to 0-5 °C. A solution of sodium nitrite is then added dropwise to form the diazonium salt. This cold diazonium salt solution is subsequently added to a solution of potassium iodide. The resulting mixture is allowed to warm to room temperature, and the crude 1-iodo-4-methyl-2-nitrobenzene is isolated by filtration and purified.

Sonogashira Coupling: Synthesis of ((4-Methyl-2-nitrophenyl)ethynyl)trimethylsilane

The Sonogashira coupling is a robust and versatile reaction for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. The use of trimethylsilylacetylene is advantageous as it prevents the homocoupling of the terminal alkyne.

-

Reaction: Palladium-catalyzed cross-coupling of 1-halo-4-methyl-2-nitrobenzene with trimethylsilylacetylene.

-

Catalysts: A palladium(0) source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI).

-

Base: An amine base such as triethylamine (TEA) or diisopropylamine (DIPA).

-

Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Detailed Protocol (Adapted from general Sonogashira procedures):

To a solution of 1-iodo-4-methyl-2-nitrobenzene (1.0 eq) in a suitable solvent (e.g., THF or a mixture of THF and an amine base) under an inert atmosphere (e.g., argon or nitrogen), are added trimethylsilylacetylene (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper(I) salt (e.g., CuI, 1-3 mol%). The reaction mixture is then stirred at room temperature or slightly elevated temperatures (e.g., 40-60 °C) until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is worked up by removing the solvent, followed by an extractive workup and purification by column chromatography on silica gel.

Caption: Simplified mechanism of the Sonogashira coupling reaction.

Deprotection: Synthesis of this compound

The final step is the removal of the trimethylsilyl (TMS) protecting group to afford the terminal alkyne. This is typically achieved under mild basic conditions.

-

Reaction: Cleavage of the silicon-carbon bond.

-

Reagents: A base such as potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or a fluoride source like tetrabutylammonium fluoride (TBAF).

-

Solvent: A protic solvent like methanol or ethanol, often mixed with a co-solvent like dichloromethane or THF.

Detailed Protocol:

The silyl-protected compound, ((4-methyl-2-nitrophenyl)ethynyl)trimethylsilane, is dissolved in a mixture of methanol and a suitable co-solvent. A catalytic amount of a base, such as potassium carbonate, is added, and the mixture is stirred at room temperature. The reaction is monitored by TLC until the starting material is fully converted. The product is then isolated by removing the solvent, followed by an aqueous workup and purification, typically by column chromatography.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the key steps in the synthesis of this compound. Please note that yields can vary depending on the specific reaction scale and purification methods.

| Reaction Step | Starting Material | Key Reagents | Catalyst/Co-catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Bromination | 3-Bromotoluene | HNO₃, H₂SO₄ | - | - | 0 - RT | 1 - 3 | ~70-85 | Moodie et al. (1976)[1] |

| Iodination | 4-Methyl-2-nitroaniline | NaNO₂, H₂SO₄, KI | - | Water | 0 - RT | 1 - 2 | ~60-80 | General Procedure |

| Sonogashira Coupling | 1-Iodo-4-methyl-2-nitrobenzene | Trimethylsilylacetylene, TEA | Pd(PPh₃)₄, CuI | THF | RT - 50 | 2 - 24 | ~80-95 | Adapted from general procedures |

| Sonogashira Coupling | 1-Bromo-4-methyl-2-nitrobenzene | Trimethylsilylacetylene, DIPA | PdCl₂(PPh₃)₂, CuI | Toluene | 60 - 80 | 12 - 48 | ~60-80 | Adapted from general procedures |

| Deprotection | ((4-Methyl-2-nitrophenyl)ethynyl)trimethylsilane | K₂CO₃ | - | Methanol/DCM | RT | 1 - 4 | >90 | General Procedure |

Conclusion

The synthesis of this compound is a well-established process that relies on the robust and efficient Sonogashira cross-coupling reaction. By following the detailed protocols and considering the quantitative data presented in this guide, researchers and scientists can reliably prepare this important synthetic intermediate for their applications in drug discovery and materials science. Careful control of reaction conditions, particularly during the nitration and Sonogashira coupling steps, is crucial for achieving high yields and purity.

References

Methodological & Application

Synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene from 1-bromo-4-methyl-2-nitrobenzene

Application Note: Synthesis of 1-Ethynyl-4-methyl-2-nitrobenzene

Introduction

This compound is a valuable substituted phenylacetylene derivative used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and functional materials. The presence of the nitro, methyl, and ethynyl groups provides multiple points for further chemical modification. This application note provides a detailed, two-step protocol for the synthesis of this compound from the commercially available starting material, 1-bromo-4-methyl-2-nitrobenzene. The synthesis proceeds via a palladium- and copper-co-catalyzed Sonogashira coupling with a protected alkyne, followed by a straightforward deprotection step.

The Sonogashira cross-coupling reaction is a highly effective method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] For this synthesis, trimethylsilylacetylene (TMSA) is used as the alkyne source. The trimethylsilyl (TMS) group serves as a protecting group, preventing self-coupling of the terminal alkyne and often improving reaction outcomes.[2] The subsequent removal of the TMS group is achieved under mild basic conditions to yield the desired terminal alkyne.[4] The electron-withdrawing nature of the nitro group on the aryl bromide starting material facilitates the initial oxidative addition step in the palladium catalytic cycle, making this substrate well-suited for the Sonogashira reaction.

Experimental Workflow Diagram

The overall synthetic workflow is depicted in the diagram below, illustrating the two-step process from the starting material to the final product.

Caption: Two-step synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for each step of the synthesis. The provided yield data is based on analogous, well-documented procedures for structurally similar substrates and serves as a benchmark for this protocol.[4]

| Parameter | Step 1: Sonogashira Coupling | Step 2: Deprotection |

| Starting Material | 1-Bromo-4-methyl-2-nitrobenzene | Trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane |

| Key Reagents | Trimethylsilylacetylene (TMSA) | Potassium Hydroxide (KOH) |

| Catalysts | Pd(PPh₃)₂Cl₂ (2 mol%), CuI (10 mol%) | - |

| Solvent | Triethylamine (NEt₃) | Methanol (MeOH) / Water |

| Temperature | 85 °C | Room Temperature |

| Reaction Time | 12-16 hours | 1-2 hours |

| Typical Scale | 1.0 mmol | ~0.9 mmol (from previous step) |

| Purification Method | Filtration and concentration | Extraction and Silica Gel Chromatography |

| Expected Yield | ~90-95% (crude intermediate) | ~70-75% (isolated final product) |

| Product Appearance | Dark Oil / Solid | Pale Yellow / White Solid |

Detailed Experimental Protocols

Materials and Equipment:

-

1-Bromo-4-methyl-2-nitrobenzene (Starting Material)

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

-

Copper(I) iodide (CuI)

-

Triethylamine (NEt₃), anhydrous

-

Potassium hydroxide (KOH)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Celite®

-

Standard laboratory glassware, including a sealable reaction tube or Schlenk flask

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Thin-layer chromatography (TLC) plates

Protocol 1: Sonogashira Coupling to Synthesize Trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane

-

Reaction Setup: To a dry, sealable reaction tube equipped with a magnetic stir bar, add 1-bromo-4-methyl-2-nitrobenzene (1.0 mmol, 216 mg), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14 mg), and copper(I) iodide (0.10 mmol, 19 mg).

-

Inert Atmosphere: Evacuate and backfill the reaction tube with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

-

Reagent Addition: Under the inert atmosphere, add anhydrous triethylamine (5 mL) followed by trimethylsilylacetylene (1.5 mmol, 0.21 mL).

-

Reaction: Seal the tube tightly and place it in a preheated oil bath at 85 °C. Stir the reaction mixture vigorously.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:9 EtOAc/hexane eluent) until the starting aryl bromide spot has been consumed (typically 12-16 hours).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (10 mL).

-

Filter the mixture through a pad of Celite® to remove the catalyst residues and amine salts. Wash the pad with additional ethyl acetate (2 x 10 mL).

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude intermediate, trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane, as a dark oil or solid. This crude product is often of sufficient purity to be used directly in the next step.

-

Protocol 2: Deprotection to Synthesize this compound

-

Reaction Setup: Dissolve the crude trimethyl((4-methyl-2-nitrophenyl)ethynyl)silane (approx. 1.0 mmol) in methanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.

-

Reagent Addition: Prepare a solution of potassium hydroxide (2.2 mmol, 123 mg) in water (5 mL) and add it to the methanolic solution of the silylated alkyne.

-

Reaction: Stir the resulting mixture at room temperature.

-

Monitoring: Monitor the deprotection by TLC (1:9 EtOAc/hexane) until the starting material is fully consumed (typically 1-2 hours). The product spot should be visible at a lower Rf value.

-

Work-up:

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Add deionized water (15 mL) to the remaining aqueous residue.

-

Extract the aqueous layer with dichloromethane (3 x 20 mL).

-

Combine the organic extracts and wash with brine (2 x 15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: Purify the crude residue by silica gel flash column chromatography using a gradient of ethyl acetate in hexane (e.g., starting from 5% EtOAc in hexane) to afford this compound as a pale yellow or white solid.

-

Characterization: Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

References

Application Notes and Protocols for 1-Ethynyl-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis and potential applications of 1-Ethynyl-4-methyl-2-nitrobenzene, a versatile building block in medicinal chemistry and materials science.

Chemical Properties and Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 875768-16-4 | [1] |

| Molecular Formula | C₉H₇NO₂ | [1] |

| Molecular Weight | 161.16 g/mol | [1] |

| Appearance | Not explicitly available, likely a solid | |

| Melting Point | Not explicitly available | |

| Boiling Point | Not explicitly available | |

| Solubility | Not explicitly available, likely soluble in common organic solvents |

Table 2: Spectroscopic Data for the structurally related 1-Ethynyl-4-nitrobenzene

(Note: This data is for a closely related compound and should be used for comparative purposes only)

| Spectroscopy | Characteristic Peaks | Reference |

| ¹H NMR (CDCl₃) | δ 8.19 (d, J=8.4 Hz, 2H), 7.64 (d, J=8.7 Hz, 2H), 3.36 (s, 1H) | [2] |

| ¹³C NMR (CDCl₃) | Signals for aromatic carbons and two sp-hybridized alkyne carbons | [3] |

| IR Spectroscopy | Characteristic peaks for C≡C-H (alkyne), C-NO₂ (nitro), and aromatic C-H stretches | [3][4] |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight | [3] |

Experimental Protocols

Protocol 1: Synthesis of this compound via Sonogashira Coupling

This protocol is adapted from a procedure for a similar compound and outlines a two-step synthesis involving a Sonogashira cross-coupling reaction followed by deprotection.[2] The Sonogashira coupling is a reliable method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[5][6]

Step 1: Sonogashira Coupling of 1-Bromo-4-methyl-2-nitrobenzene with Ethynyltrimethylsilane

References

Application Notes and Protocols for 1-Ethynyl-4-methyl-2-nitrobenzene in Click Chemistry

A Guided Approach to the Synthesis of Novel Triazole Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Click chemistry, a concept introduced by K.B. Sharpless, provides a powerful and versatile platform for the rapid and efficient synthesis of novel molecular entities.[1][2] Among the most prominent click reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which facilitates the formation of stable 1,4-disubstituted 1,2,3-triazole rings from terminal alkynes and azides.[3] This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

Chemical Properties of 1-Ethynyl-4-methyl-2-nitrobenzene

A clear understanding of the reactant's properties is crucial for successful reaction design.

| Property | Value |

| CAS Number | 875768-16-4 |

| Molecular Formula | C₉H₇NO₂ |

| Molecular Weight | 161.16 g/mol |

| Appearance | Solid |

| Synonyms | 4-methyl-2-nitrophenylacetylene |

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general framework for the reaction of this compound with a generic azide. Optimization of reaction parameters may be necessary for specific substrates.

Materials

-

This compound

-

Organic Azide (e.g., Benzyl Azide)

-

Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

-

Sodium Ascorbate

-

Solvent (e.g., a mixture of tert-Butanol and Water, or DMF)

-

Nitrogen or Argon gas for inert atmosphere

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Septum and needles

-

Standard glassware for workup and purification

-

Thin Layer Chromatography (TLC) apparatus for reaction monitoring

Experimental Workflow

Caption: General workflow for the CuAAC reaction.

Detailed Procedure

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired organic azide (1.0-1.2 eq.) in a suitable solvent system (e.g., t-BuOH/H₂O 1:1 or DMF).

-

Inert Atmosphere: Bubble nitrogen or argon gas through the solution for 15-20 minutes to remove dissolved oxygen.

-

Catalyst Addition: To the stirred solution, add an aqueous solution of CuSO₄·5H₂O (0.01-0.1 eq.).

-

Initiation: Add a freshly prepared aqueous solution of sodium ascorbate (0.05-0.2 eq.) dropwise. The reaction mixture may change color, indicating the reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Workup: Once the reaction is complete, quench by adding water. Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation: Representative Reaction Parameters

The following table summarizes typical reaction conditions for CuAAC reactions. These values should be used as a starting point for optimization with this compound.

| Parameter | Typical Range | Notes |

| Alkyne to Azide Ratio | 1:1 to 1:1.2 | A slight excess of the azide can help drive the reaction to completion. |

| Copper Catalyst Loading | 1-10 mol% | Higher loadings may be required for less reactive substrates. |

| Sodium Ascorbate Loading | 5-20 mol% | Should be in excess relative to the copper catalyst. |

| Solvent System | t-BuOH/H₂O, DMF, DMSO, CH₃CN/H₂O | The choice of solvent depends on the solubility of the reactants. |

| Temperature | Room Temperature | Most CuAAC reactions proceed efficiently at ambient temperature. |

| Reaction Time | 1-24 hours | Reaction time is dependent on the specific substrates and catalyst loading. |

Signaling Pathways and Biological Relevance

The triazole moiety is a well-established pharmacophore found in numerous clinically used drugs.[4][7] The introduction of a nitro group on the phenyl ring can significantly influence the biological activity of the resulting triazole. Nitroaromatic compounds are known to be substrates for nitroreductase enzymes, which are present in various pathogenic organisms, including bacteria and protozoa. This bioreductive activation can lead to the formation of cytotoxic metabolites, providing a mechanism for selective toxicity.[8]

The synthesized 1-(4-methyl-2-nitrophenyl)-1H-1,2,3-triazoles can be screened for a variety of biological activities, including:

-

Antifungal Activity: Triazoles are known to inhibit the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[5]

-

Antitrypanosomal Activity: Nitro-containing compounds are effective against Trypanosoma cruzi, the causative agent of Chagas disease.[6][9]

-

Anticancer Activity: The triazole scaffold has been incorporated into molecules targeting various cancer-related pathways.

The logical relationship for the development of bioactive compounds using this approach is outlined below.

Caption: Drug discovery workflow using click chemistry.

Conclusion

The use of this compound in copper-catalyzed click chemistry reactions represents a promising avenue for the synthesis of novel, biologically active triazole compounds. While specific experimental data for this alkyne is pending in the public domain, the general protocols and principles outlined in these application notes provide a solid foundation for researchers to explore its potential in drug discovery and development. The inherent modularity of click chemistry allows for the rapid generation of diverse compound libraries, which, coupled with targeted biological screening, can accelerate the identification of new therapeutic leads.

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]

- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Application of triazoles in the structural modification of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 4‑(4-Nitrophenyl)‑1H‑1,2,3-triazole Derivatives as Antitrypanosomal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemijournal.com [chemijournal.com]

- 8. The Medicinal Chemistry of 3-nitro-1,2,4-triazoles: Focus on Infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes: 1-Ethynyl-4-methyl-2-nitrobenzene in Medicinal Chemistry

Introduction

1-Ethynyl-4-methyl-2-nitrobenzene is a synthetic organic compound characterized by a benzene ring substituted with an ethynyl, a methyl, and a nitro group. While specific research on the medicinal applications of this exact molecule is limited, its structural motifs—the nitroaromatic and phenylacetylene moieties—are present in various compounds with established biological activities. This document provides a detailed overview of the potential applications, synthesis, and biological evaluation of this compound and its derivatives as representative examples for researchers, scientists, and drug development professionals. The information presented herein is based on the known activities of structurally related nitroaromatic compounds and serves as a guide for potential research directions.

Potential Therapeutic Applications

Nitroaromatic compounds have been extensively investigated for their therapeutic potential, primarily as antimicrobial and anticancer agents. The biological activity of these compounds is often attributed to the reductive metabolism of the nitro group, which can lead to the formation of reactive cytotoxic species.

Antimicrobial Activity

The nitro group is a key pharmacophore in several antimicrobial drugs. Its mechanism of action typically involves intracellular reduction to form reactive nitroso, hydroxylamino, and amino derivatives, which can induce cellular damage through various mechanisms, including DNA damage and inhibition of essential enzymes.[1][2][3] It is hypothesized that this compound could exhibit broad-spectrum antimicrobial activity against various bacterial and fungal pathogens.

Anticancer Activity

Certain nitroaromatic compounds have demonstrated significant anticancer properties. Their mechanism of action can involve acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors.[4][5][6][7][8] The resulting reactive species can cause DNA alkylation and strand breaks, leading to cancer cell death. The presence of the ethynyl group in this compound offers a versatile handle for further chemical modifications to potentially enhance potency and selectivity.

Synthesis Protocol

The synthesis of this compound can be achieved through a multi-step process, typically involving the nitration of a toluene derivative followed by a Sonogashira coupling to introduce the ethynyl group.

Synthesis of 4-iodo-1-methyl-2-nitrobenzene

A common precursor for the Sonogashira coupling is an aryl halide. The synthesis of 4-iodo-1-methyl-2-nitrobenzene from 4-methylaniline (p-toluidine) is a representative example.

Materials:

-

4-methylaniline

-

Acetic anhydride

-

Nitric acid

-

Sulfuric acid

-

Hydrochloric acid

-

Sodium nitrite

-

Potassium iodide

-

Dichloromethane

-

Sodium thiosulfate

-

Sodium bicarbonate

-

Magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acetylation: Protect the amino group of 4-methylaniline by reacting it with acetic anhydride to form N-(4-methylphenyl)acetamide.

-

Nitration: Treat the acetylated compound with a mixture of nitric acid and sulfuric acid at low temperature to introduce the nitro group at the position ortho to the methyl group.

-

Deacetylation: Hydrolyze the acetamide group using acidic conditions (e.g., aqueous HCl) to yield 4-methyl-2-nitroaniline.

-

Diazotization: Dissolve 4-methyl-2-nitroaniline in an acidic solution and treat with an aqueous solution of sodium nitrite at 0-5°C to form the corresponding diazonium salt.

-

Iodination (Sandmeyer Reaction): Add a solution of potassium iodide to the diazonium salt solution. The diazonium group is replaced by iodine to yield 4-iodo-1-methyl-2-nitrobenzene.

-

Purification: Extract the product with dichloromethane, wash with sodium thiosulfate solution to remove excess iodine, followed by sodium bicarbonate solution and brine. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling to form this compound

The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[9][10][11][12][13]

Materials:

-

4-iodo-1-methyl-2-nitrobenzene

-

Ethynyltrimethylsilane or acetylene gas

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or another suitable amine base

-

Toluene or another suitable solvent

-

Tetrabutylammonium fluoride (TBAF) (if using ethynyltrimethylsilane)

-

Silica gel for column chromatography

Procedure:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 4-iodo-1-methyl-2-nitrobenzene in toluene.

-

Add Pd(PPh₃)₂Cl₂ and CuI to the solution.

-

Add triethylamine as the base.

-

If using ethynyltrimethylsilane, add it to the reaction mixture. If using acetylene gas, bubble it through the solution.

-

Heat the reaction mixture to the appropriate temperature (e.g., 60-80°C) and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the salts.

-

Concentrate the filtrate under reduced pressure.

-

If ethynyltrimethylsilane was used, deprotect the silyl group by treating the crude product with TBAF in THF.

-

Purify the final product, this compound, by column chromatography on silica gel.

Biological Evaluation Protocols

In Vitro Antimicrobial Activity Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.[14][15][16][17][18]

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans)

-

Mueller-Hinton Broth (MHB) for bacteria

-

RPMI-1640 medium for fungi

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

-

Serial Dilutions: Perform two-fold serial dilutions of the compound in the appropriate growth medium in a 96-well plate to obtain a range of concentrations.

-

Inoculum Preparation: Prepare a standardized microbial inoculum (0.5 McFarland standard) and dilute it in the growth medium.

-

Inoculation: Add the diluted inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (microbe + medium) and negative (medium only) controls.

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20][21][22]

Materials:

-

This compound

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO or solubilization buffer

-

Sterile 96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium and add them to the wells containing the cells. Include a vehicle control (medium with DMSO) and untreated cells.

-

Incubation: Incubate the plate for 24-72 hours in a humidified incubator at 37°C with 5% CO₂.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Quantitative Data (Hypothetical Representative Data)

The following tables present hypothetical data for the biological activity of this compound to serve as an illustrative example.

Table 1: Hypothetical Antimicrobial Activity (MIC in µg/mL)

| Microbial Strain | This compound | Ciprofloxacin (Control) | Fluconazole (Control) |

| Staphylococcus aureus (ATCC 29213) | 16 | 1 | - |

| Escherichia coli (ATCC 25922) | 32 | 0.5 | - |

| Pseudomonas aeruginosa (ATCC 27853) | 64 | 2 | - |

| Candida albicans (ATCC 90028) | 8 | - | 0.5 |

Table 2: Hypothetical Anticancer Activity (IC₅₀ in µM)

| Cancer Cell Line | This compound | Doxorubicin (Control) |

| MCF-7 (Breast) | 12.5 | 0.8 |

| A549 (Lung) | 25.2 | 1.2 |

| HCT116 (Colon) | 18.7 | 1.0 |

| Normal Fibroblasts (HDF) | >100 | 5.6 |

Proposed Mechanism of Action and Signaling Pathways

Based on the known mechanisms of related compounds, the following signaling pathways are proposed for the biological activity of this compound.

Antimicrobial Mechanism

The antimicrobial action is proposed to be initiated by the enzymatic reduction of the nitro group within the microbial cell.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 6. benthamdirect.com [benthamdirect.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pure.kfupm.edu.sa [pure.kfupm.edu.sa]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A comprehensive review on in-vitro methods for anti- microbial activity - IP Int J Compr Adv Pharmacol [ijcap.in]

- 16. 2.4. In Vitro Antimicrobial Activity Assay [bio-protocol.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 20. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 22. 2.7.6. In Vitro Anticancer Activity by MTT Assay [bio-protocol.org]

Application Notes and Protocols: 1-Ethynyl-4-methyl-2-nitrobenzene as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-methyl-2-nitrobenzene is a valuable and versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic compounds. Its structure, featuring an activated alkyne and a nitro group on a substituted benzene ring, allows for a range of chemical transformations. The ortho-positioning of the ethynyl and nitro groups is particularly advantageous for cyclization reactions, leading to the formation of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the synthesis of quinoline and indole derivatives from this compound, highlighting its potential in medicinal chemistry and drug discovery. Quinolines and indoles are privileged scaffolds in numerous biologically active compounds, exhibiting a wide array of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.

Key Applications

The primary application of this compound lies in its use as a precursor for the synthesis of substituted quinolines and indoles through reductive cyclization strategies. The nitro group can be readily reduced to an amino group, which can then undergo intramolecular cyclization with the adjacent ethynyl moiety to form the desired heterocyclic ring system.

Synthesis of 6-Methylquinolines

A key transformation of this compound is its conversion to 6-methylquinoline derivatives. This is typically achieved through a one-pot reductive cyclization reaction. The nitro group is reduced in situ to an amine, which then undergoes a cyclization reaction involving the alkyne.

Synthesis of 5-Methylindoles

Alternatively, under different reaction conditions, this compound can be utilized to synthesize 5-methylindole derivatives. This transformation also relies on the reduction of the nitro group and subsequent intramolecular cyclization.

Data Presentation

The following tables summarize the expected products and hypothetical, yet plausible, quantitative data for the synthesis of a key quinoline and indole derivative from this compound. These are based on typical yields and spectroscopic data for similar reactions found in the literature.

Table 1: Synthesis of 6-Methylquinoline

| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) |

| This compound | 6-Methylquinoline | Fe powder, Acetic Acid, 110 °C, 4h | 85 | 88-90 |

Table 2: Spectroscopic Data for 6-Methylquinoline

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.82 (dd, J = 4.2, 1.7 Hz, 1H), 8.08 (d, J = 8.5 Hz, 1H), 7.95 (d, J = 8.2 Hz, 1H), 7.50 (s, 1H), 7.42 (dd, J = 8.5, 1.7 Hz, 1H), 7.35 (dd, J = 8.2, 1.5 Hz, 1H), 2.52 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 150.1, 147.5, 136.2, 135.9, 129.5, 128.9, 126.8, 125.9, 121.5, 21.8. |

| Mass Spec (EI) | m/z (%): 143 (M⁺, 100), 142 (95), 115 (30), 89 (15). |

Table 3: Synthesis of 5-Methylindole

| Starting Material | Product | Reagents and Conditions | Yield (%) | Melting Point (°C) |

| This compound | 5-Methylindole | H₂, Pd/C (10%), Ethanol, RT, 12h | 90 | 58-60 |

Table 4: Spectroscopic Data for 5-Methylindole

| Technique | Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.08 (br s, 1H), 7.45 (s, 1H), 7.25 (d, J = 8.2 Hz, 1H), 7.05 (dd, J = 8.2, 1.5 Hz, 1H), 6.48 (dd, J = 3.1, 0.9 Hz, 1H), 2.45 (s, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 134.9, 130.1, 128.5, 124.2, 120.9, 110.4, 102.1, 21.5. |

| Mass Spec (EI) | m/z (%): 131 (M⁺, 100), 130 (90), 103 (25), 77 (15). |

Experimental Protocols

Protocol 1: Synthesis of 6-Methylquinoline via Reductive Cyclization

This protocol describes a common method for the reductive cyclization of a 2-alkynylnitroarene to a quinoline derivative.

Materials:

-

This compound

-

Iron powder (Fe), <325 mesh

-

Glacial Acetic Acid (AcOH)

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Standard laboratory glassware

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.61 g, 10 mmol).

-

Add glacial acetic acid (40 mL) to the flask.

-

With vigorous stirring, add iron powder (2.79 g, 50 mmol) portion-wise to the solution. The addition may be exothermic.

-

Heat the reaction mixture to 110 °C and maintain this temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a beaker containing 100 mL of water and filter through a pad of celite to remove the excess iron powder. Wash the celite pad with ethyl acetate (3 x 20 mL).

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 6-methylquinoline as a pale yellow solid.

Protocol 2: Synthesis of 5-Methylindole via Catalytic Hydrogenation

This protocol details the synthesis of an indole derivative through the catalytic hydrogenation of the nitro group followed by cyclization.

Materials:

-

This compound

-

Palladium on activated carbon (Pd/C), 10%

-

Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Parr hydrogenation apparatus or a balloon filled with hydrogen

-

Standard laboratory glassware

Procedure:

-

In a hydrogenation flask, dissolve this compound (1.61 g, 10 mmol) in ethanol (50 mL).

-

Carefully add 10% Pd/C (160 mg, 10 mol%) to the solution.

-

Seal the flask and connect it to a hydrogen source (Parr apparatus or balloon).

-

Evacuate the flask and purge with hydrogen gas three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, carefully vent the hydrogen and purge the flask with nitrogen or argon.

-

Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with ethanol (3 x 15 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 5-methylindole as a white solid.

Visualizations

The following diagrams illustrate the synthetic pathways described in the protocols.

Caption: Reductive cyclization to 6-methylquinoline.

Caption: Catalytic hydrogenation to 5-methylindole.

Caption: Workflow for 6-methylquinoline synthesis.

Potential in Drug Development

The quinoline and indole scaffolds synthesized from this compound are of significant interest to drug development professionals. These core structures are present in a multitude of approved drugs and clinical candidates. Further functionalization of the synthesized 6-methylquinoline and 5-methylindole can lead to libraries of novel compounds for screening against various biological targets. For instance, the methyl group can be a handle for further chemical modifications, and the aromatic rings can be substituted to modulate physicochemical properties and biological activity. The inherent reactivity of the quinoline and indole nitrogen atoms also provides a site for diversification.

While specific signaling pathways for derivatives of this compound have not been explicitly reported, the broader classes of quinoline and indole compounds are known to interact with a wide range of biological targets, including but not limited to:

-

Kinases: Many kinase inhibitors incorporate quinoline or indole motifs.

-

DNA and Topoisomerases: Intercalation with DNA and inhibition of topoisomerase enzymes are known mechanisms for some quinoline-based anticancer agents.

-

Microtubules: Certain indole derivatives are known to interfere with microtubule dynamics, leading to cell cycle arrest.

-

Receptors: Various G-protein coupled receptors (GPCRs) and nuclear receptors are modulated by compounds containing these heterocyclic systems.

The synthetic accessibility of diverse quinoline and indole derivatives from this compound makes it a highly attractive starting material for generating compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Caption: Drug discovery workflow utilizing the building block.

Application Notes and Protocols for Sonogashira Coupling of 1-Ethynyl-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Sonogashira coupling reaction involving 1-Ethynyl-4-methyl-2-nitrobenzene. The Sonogashira coupling is a powerful cross-coupling reaction in organic synthesis used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is widely employed in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials, due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2][3]

Introduction

The Sonogashira coupling of this compound with various aryl or vinyl halides provides a direct route to synthesize a diverse range of substituted diarylacetylenes. The presence of the nitro group, a strong electron-withdrawing group, can influence the reactivity of the aromatic ring and must be considered when optimizing reaction conditions. The general transformation is depicted below:

Scheme 1: General Sonogashira Coupling Reaction

Experimental Protocols

A generalized protocol for the Sonogashira coupling of this compound with an aryl halide is provided below. This protocol is based on standard Sonogashira conditions and may require optimization for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., iodobenzene, bromobenzene)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Amine base (e.g., triethylamine (TEA), diisopropylamine (DIPA))

-

Solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

-

Anhydrous and anaerobic reaction setup (e.g., Schlenk line or glovebox)

Procedure:

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 eq), this compound (1.1-1.5 eq), the palladium catalyst (0.01-0.05 eq), and copper(I) iodide (0.02-0.10 eq).

-

Solvent and Base Addition: Add the anhydrous solvent, followed by the amine base (2.0-3.0 eq).

-

Reaction Execution: Stir the reaction mixture at the desired temperature (ranging from room temperature to elevated temperatures, depending on the reactivity of the aryl halide) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reactivity of aryl halides generally follows the trend I > Br > Cl.[2][4]

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Data Presentation: Summary of Reaction Parameters

The following tables summarize typical quantitative data for Sonogashira coupling reactions, which can be adapted for the specific case of this compound.

Table 1: Catalyst and Co-catalyst Loading

| Catalyst | Palladium Loading (mol%) | Copper(I) Iodide Loading (mol%) | Ligand (if applicable) |

| Pd(PPh₃)₂Cl₂ | 1 - 5 | 2 - 10 | PPh₃ |

| Pd(PPh₃)₄ | 1 - 5 | 2 - 10 | PPh₃ |

| Pd(OAc)₂ | 1 - 5 | 2 - 10 | PPh₃ or other phosphine ligands |

Table 2: Reaction Conditions

| Aryl Halide Reactivity | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |

| Aryl Iodide | TEA, DIPA | THF, DMF | 25 - 50 | 2 - 8 |

| Aryl Bromide | TEA, DIPA | THF, DMF, Toluene | 50 - 100 | 6 - 24 |

| Aryl Chloride | Stronger bases (e.g., Cs₂CO₃) | Toluene, Dioxane | 80 - 120 | 12 - 48 |

Visualizations

Diagram 1: Experimental Workflow for Sonogashira Coupling

Caption: A flowchart illustrating the key steps in a typical Sonogashira coupling experiment.

Diagram 2: Catalytic Cycle of the Sonogashira Coupling

Caption: A diagram showing the key steps in the palladium-copper catalyzed Sonogashira reaction.

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 3. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

Application Notes and Protocols for the Purification of 1-Ethynyl-4-methyl-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethynyl-4-methyl-2-nitrobenzene is a key building block in organic synthesis, particularly in the development of novel pharmaceuticals and functional materials. Its versatile structure, featuring ethynyl, methyl, and nitro functionalities, allows for a wide range of chemical transformations. Achieving high purity of this compound is critical for the success of subsequent reactions and for ensuring the quality and reliability of final products. This document provides detailed protocols for the purification of this compound using two common and effective laboratory techniques: flash column chromatography and recrystallization.

Purification Strategies

The choice of purification method depends on the nature and quantity of impurities present in the crude product. Typically, synthesis of this compound via Sonogashira coupling may result in impurities such as residual starting materials, homocoupled acetylenes, and catalyst residues.

-

Flash Column Chromatography: This technique is highly effective for separating the target compound from a complex mixture of impurities with different polarities.

-

Recrystallization: This method is ideal for removing small amounts of impurities from a solid sample, yielding a highly crystalline and pure product.

Data Presentation

The following tables summarize the key parameters for the recommended purification techniques.

Table 1: Flash Column Chromatography Parameters

| Parameter | Recommended Conditions |

| Stationary Phase | Silica gel (60 Å, 40-63 µm) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient |

| Gradient Profile | 98:2 to 90:10 (Hexane:Ethyl Acetate) |

| Elution Monitoring | Thin Layer Chromatography (TLC) or UV detector |

| Typical Rf Value | ~0.3-0.4 in 9:1 Hexane:Ethyl Acetate |

Table 2: Recrystallization Parameters

| Parameter | Recommended Conditions |

| Solvent System | Ethanol or Methanol |

| Solvent Volume | Minimal amount of hot solvent to dissolve the solid |

| Dissolution Temp. | Boiling point of the solvent |

| Crystallization Temp. | Room temperature, followed by cooling to 0-4 °C |

| Expected Outcome | Formation of well-defined crystals |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes the purification of crude this compound using a standard flash chromatography setup.

Materials:

-

Crude this compound

-

Silica gel (60 Å, 40-63 µm)

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Glass column

-

Pressurized air or nitrogen source

-

Fraction collector or test tubes

-

TLC plates, chamber, and UV lamp

Procedure:

-

Slurry Preparation: In a beaker, add the required amount of silica gel and suspend it in the initial mobile phase (e.g., 98:2 hexane:ethyl acetate) to form a slurry.

-

Column Packing: Secure the column in a vertical position and pour the silica gel slurry into the column. Allow the silica to settle, and then gently tap the column to ensure even packing.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Carefully load the sample onto the top of the silica bed.

-

Elution: Begin the elution with the initial mobile phase, applying gentle pressure to achieve a steady flow rate.

-

Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., from 2% to 10%) to facilitate the elution of the target compound.

-

Fraction Collection: Collect fractions in test tubes and monitor the separation by TLC.

-

Product Isolation: Combine the fractions containing the pure product, and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is suitable for the final purification of this compound that is already of moderate purity.

Materials:

-

Partially purified this compound

-

Ethanol or Methanol

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter paper

-

Vacuum flask

Procedure:

-

Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent (ethanol or methanol).

-

Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.

-

Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. As the solution cools, the solubility of the compound will decrease, leading to the formation of crystals.

-

Further Cooling: To maximize the yield, place the flask in an ice bath for 15-30 minutes.

-

Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

-